3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol
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Overview
Description
3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O It is a cyclopentanol derivative, characterized by a cyclopentane ring substituted with a methyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-methylbenzylmagnesium chloride (a Grignard reagent) under controlled conditions. The reaction proceeds via nucleophilic addition, followed by hydrolysis to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-Methyl-1-(4-methylphenyl)cyclopentanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol
- 3-Methyl-1-(3-methylphenyl)cyclopentan-1-ol
Uniqueness
3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can significantly affect the compound’s properties, making it distinct from its isomers.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-3-5-12(6-4-10)13(14)8-7-11(2)9-13/h3-6,11,14H,7-9H2,1-2H3 |
InChI Key |
QKTINEQUKWDQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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